2-Chloro-4-(5-nitropyridin-2-yl)phenol
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Overview
Description
2-Chloro-4-(5-nitropyridin-2-yl)phenol is an organic compound with the molecular formula C11H7ClN2O3 It is a derivative of pyridine and phenol, characterized by the presence of a chloro group and a nitro group on the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-4-(5-nitropyridin-2-yl)phenol typically involves the reaction of 2-chloro-5-nitropyridine with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in a solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-4-(5-nitropyridin-2-yl)phenol undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like sodium dithionite or hydrogen gas in the presence of a catalyst.
Reduction: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Substitution: The phenolic hydroxyl group can participate in esterification or etherification reactions.
Common Reagents and Conditions
Oxidation: Sodium dithionite, hydrogen gas with a palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides, and bases like sodium hydroxide.
Major Products Formed
Amino derivatives: Formed by the reduction of the nitro group.
Ether and ester derivatives: Formed by the substitution of the phenolic hydroxyl group.
Scientific Research Applications
2-Chloro-4-(5-nitropyridin-2-yl)phenol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-Chloro-4-(5-nitropyridin-2-yl)phenol involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The chloro group can also participate in covalent bonding with nucleophilic sites in biomolecules, affecting their function .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-3-nitropyridine
- 2-Chloro-5-nitropyridine
- 4-(3-Nitropyridin-2-ylamino)phenol
- 4-(3-Aminopyridin-2-ylamino)phenol
Uniqueness
2-Chloro-4-(5-nitropyridin-2-yl)phenol is unique due to the specific positioning of the chloro and nitro groups on the pyridine ring, which imparts distinct chemical reactivity and biological activity compared to its analogs. This unique structure allows for targeted interactions in various applications, making it a valuable compound in research and industry .
Properties
Molecular Formula |
C11H7ClN2O3 |
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Molecular Weight |
250.64 g/mol |
IUPAC Name |
2-chloro-4-(5-nitropyridin-2-yl)phenol |
InChI |
InChI=1S/C11H7ClN2O3/c12-9-5-7(1-4-11(9)15)10-3-2-8(6-13-10)14(16)17/h1-6,15H |
InChI Key |
AWQDWUPYOHRIKV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=C(C=C2)[N+](=O)[O-])Cl)O |
Origin of Product |
United States |
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